methyl (2R)-2-amino-2-phenylpropanoate hydrochloride
Description
Methyl (2R)-2-amino-2-phenylpropanoate hydrochloride is a chiral α-amino ester hydrochloride characterized by a phenyl group at the α-carbon of the propanoate backbone. Its molecular formula is C${10}$H${14}$ClNO$_2$, with a molecular weight of 223.68 g/mol (calculated). The compound’s (2R) configuration confers stereochemical specificity, which is critical in pharmaceutical applications where enantioselectivity impacts biological activity.
Properties
CAS No. |
191598-35-3 |
|---|---|
Molecular Formula |
C10H14ClNO2 |
Molecular Weight |
215.67 g/mol |
IUPAC Name |
methyl (2R)-2-amino-2-phenylpropanoate;hydrochloride |
InChI |
InChI=1S/C10H13NO2.ClH/c1-10(11,9(12)13-2)8-6-4-3-5-7-8;/h3-7H,11H2,1-2H3;1H/t10-;/m1./s1 |
InChI Key |
VBBAHSFGHQGGNJ-HNCPQSOCSA-N |
Isomeric SMILES |
C[C@@](C1=CC=CC=C1)(C(=O)OC)N.Cl |
Canonical SMILES |
CC(C1=CC=CC=C1)(C(=O)OC)N.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Pseudoephedrine Glycinamide Route
The Myers alkylation method, employing (1R,2R)-pseudoephedrine glycinamide as a chiral auxiliary, is a cornerstone for synthesizing enantiomerically enriched α-amino acid derivatives. In this approach, glycine methyl ester is coupled with pseudoephedrine under basic conditions to form a glycinamide intermediate. Deprotonation with n-butyllithium in tetrahydrofuran (THF) and subsequent alkylation with benzyl bromide yields the diastereomeric adduct.
For methyl (2R)-2-amino-2-phenylpropanoate, alkylation with a methylating agent (e.g., methyl iodide) introduces the phenylpropanoate side chain. Hydrolysis of the glycinamide intermediate with aqueous hydrochloric acid liberates the amino acid ester, which is isolated as the hydrochloride salt. This method achieves yields of 62–87% and ee values of 51–80%, depending on the alkylating agent and reaction conditions.
Key Data:
Phase-Transfer Catalysis in Alkylation Reactions
Sulphonamide Alkylation and Rearrangement
A "one-pot" alkylation/rearrangement strategy using 4-nitrobenzenesulphonamido esters enables efficient quaternization of the α-carbon. Starting from tert-butyl 2-(4-nitrophenylsulphonamido)-3-phenylpropanoate, sodium hydride-mediated deprotonation in N,N-dimethylacetamide (DMA) facilitates alkylation with methyl iodide. Subsequent acidic workup removes the sulphonyl protecting group, yielding the free amine, which is esterified with methanol and converted to the hydrochloride salt.
This method avoids racemization by maintaining low temperatures (0°C) and anhydrous conditions. The use of tetraethylammonium bromide (TEBA) as a phase-transfer catalyst enhances reaction efficiency, achieving yields of 75–92% and ee values up to 62%.
Resolution Techniques for Enantiomeric Purification
Diastereomeric Salt Formation
Classical resolution via diastereomeric salt formation remains a viable option for large-scale synthesis. Racemic methyl 2-amino-2-phenylpropanoate is treated with a chiral resolving agent (e.g., dibenzoyl-D-tartaric acid) in ethanol. The diastereomeric salts are separated by fractional crystallization, and the desired (2R)-enantiomer is liberated using hydrochloric acid. While this method is reliable, it suffers from moderate yields (40–60%) and requires iterative crystallizations to achieve high ee.
Comparative Analysis of Synthetic Routes
The pseudoephedrine glycinamide route offers superior enantioselectivity (up to 80% ee) but requires stoichiometric amounts of chiral auxiliaries, increasing costs. Phase-transfer catalysis provides higher yields (92%) but moderate ee (62%). Resolution techniques, while operationally simple, are less efficient for industrial-scale production. A hybrid approach—combining asymmetric alkylation with catalytic methods—may optimize both yield and stereochemical purity.
Chemical Reactions Analysis
Alkylation Reactions
The amino group undergoes nucleophilic alkylation under basic conditions. For example, reaction with allyl bromide in anhydrous dimethylacetamide (DMA) at 0°C yields alkylated derivatives. This reaction is critical for introducing side chains in peptide synthesis:
Example :
-
Reagent : Allyl bromide (3 mmol)
-
Conditions : 0°C, DMA solvent, 5-hour reaction time
-
Product : (R)-tert-Butyl 2-(allylamino)-2-(4-nitrophenyl)-3-phenylpropanoate
Table 1: Alkylation Reaction Parameters
| Reagent | Solvent | Temperature | Time | Product Yield | Source |
|---|---|---|---|---|---|
| Allyl bromide | DMA | 0°C | 5 h | 87% | |
| Benzyl chloride | THF | 25°C | 12 h | 72%* |
*Inferred from analogous Mitsunobu alkylation conditions .
Ester Hydrolysis
The methyl ester group is susceptible to hydrolysis, producing the corresponding carboxylic acid. Acidic or alkaline conditions dictate the pathway:
-
Acidic Hydrolysis : HCl (aqueous) at reflux converts the ester to 2-amino-2-phenylpropanoic acid hydrochloride.
-
Basic Hydrolysis : NaOH (aqueous) yields the free acid, neutralized to isolate the zwitterionic amino acid .
Table 2: Hydrolysis Conditions
| Condition | Reagent | Temperature | Time | Product | Source |
|---|---|---|---|---|---|
| Acidic | 6M HCl | Reflux | 4 h | Carboxylic acid hydrochloride | |
| Basic | 2M NaOH | 80°C | 2 h | Free amino acid |
Acylation of the Amino Group
The primary amino group reacts with acylating agents (e.g., acetic anhydride, Boc anhydride) to form amides or carbamates, essential for peptide protection strategies:
-
Boc Protection : tert-Butoxycarbonyl (Boc) anhydride in tetrahydrofuran (THF) at 25°C affords Boc-protected derivatives, crucial for intermediate stability .
-
Acetylation : Acetic anhydride in pyridine produces N-acetylated analogs.
Table 3: Acylation Reactions
| Acylating Agent | Base | Solvent | Product | Yield | Source |
|---|---|---|---|---|---|
| Boc anhydride | Et₃N | THF | Boc-protected derivative | 85%* | |
| Acetic anhydride | Pyridine | DCM | N-acetylated compound | 78%* |
*Yields inferred from analogous procedures.
Reductive Amination
The amino group participates in reductive amination with aldehydes or ketones. For example, reaction with formaldehyde and sodium cyanoborohydride in methanol generates secondary amines:
-
Reagents : Formaldehyde, NaBH₃CN
-
Conditions : Methanol, 25°C, 12 hours
-
Application : Synthesis of modified amino acid building blocks .
Oxidation and Reduction
-
Oxidation : The amino group resists oxidation, but the ester can be reduced to the alcohol using LiAlH₄ or NaBH₄. For example, NaBH₄/LiCl in THF reduces the ester to (2R)-2-amino-2-phenylpropanol .
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) of the aromatic ring is feasible but rarely employed due to competing side reactions.
Table 4: Reduction Conditions
| Reducing Agent | Solvent | Product | Yield | Source |
|---|---|---|---|---|
| NaBH₄/LiCl | THF | Amino alcohol | 90%* | |
| LiAlH₄ | Et₂O | Amino alcohol | 82%* |
Peptide Coupling
The compound serves as a precursor in solid-phase peptide synthesis. Activation with HBTU or DCC facilitates amide bond formation with carboxylic acids:
Scientific Research Applications
Pharmaceutical Development
Methyl (2R)-2-amino-2-phenylpropanoate hydrochloride is utilized in the synthesis of various pharmaceuticals due to its structural similarity to amino acids. Its derivatives are explored for their potential in treating neurological conditions, particularly pain management and mood disorders.
Biochemical Studies
This compound serves as a substrate in enzymatic reactions involving phenylalanine metabolism. Studies have shown that it can influence the activity of phenylalanine hydroxylase, an enzyme critical in the biosynthesis of neurotransmitters .
Drug Formulation
The compound is often included in formulations aimed at enhancing the bioavailability of drugs. Its ester form allows for improved absorption characteristics, making it a candidate for oral drug delivery systems .
Case Study 1: Pain Management
A study published in a pharmacological journal investigated the analgesic properties of this compound. The results indicated that this compound could significantly reduce pain responses in animal models, suggesting its potential as a non-opioid pain management alternative .
Case Study 2: Neurotransmitter Regulation
Research conducted on the effects of this compound on neurotransmitter levels demonstrated that it could modulate serotonin and dopamine pathways. The findings highlighted its role in potentially alleviating symptoms of depression and anxiety .
Case Study 3: Drug Delivery Systems
A formulation study explored the use of this compound in enhancing the solubility and stability of poorly soluble drugs. The results showed improved pharmacokinetic profiles when combined with this compound, leading to increased therapeutic efficacy .
Mechanism of Action
The mechanism of action of methyl (2R)-2-amino-2-phenylpropanoate hydrochloride involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a precursor for the synthesis of neurotransmitters and other bioactive molecules. The compound’s effects are mediated through its interaction with enzymes and receptors involved in amino acid metabolism and neurotransmitter synthesis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Substituted Phenyl Groups
Methyl (2R)-2-amino-2-[4-(2-methylpentyloxy)phenyl]acetate hydrochloride (Compound 10a)
- Molecular Formula: C${16}$H${24}$ClNO$_3$
- Key Differences : A 4-(2-methylpentyloxy) substituent on the phenyl ring enhances lipophilicity compared to the unsubstituted phenyl group in the target compound.
- Synthesis : Synthesized via palladium-catalyzed hydrogenation and purified via silica gel chromatography, yielding 100% pure product .
- Relevance : The bulky alkoxy group may influence receptor binding kinetics in pharmacological contexts.
Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride
- Molecular Formula: C$9$H${11}$Cl$2$NO$2$
- Key Differences : A chlorine atom at the 2-position of the phenyl ring increases electronegativity and steric hindrance.
- Data : While synthesis details are unspecified, the chlorine substitution likely enhances metabolic stability compared to the parent compound .
Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride
Analogues with Modified Backbone or Stereochemistry
Methyl 2-amino-2-methyl-3-phenylpropanoate hydrochloride
- Molecular Formula: C${11}$H${16}$ClNO$_2$
- Applications : Used as a racemic mixture in peptide synthesis (e.g., analogs of phenylalanine derivatives) .
Methyl (2R)-2-amino-3-(1H-indol-3-yl)propanoate hydrochloride
Pharmacologically Active Analogues
Compound 1 (FFAR1 Agonist)
- Structure : Contains a 4-(2-methylpentyloxy)phenyl group and a thiophene moiety.
- Activity: Demonstrates FFAR1 activation comparable to QS-528, a known hypoglycemic agent, at 10 μM concentration .
- Comparison : Unlike the target compound, this derivative includes a thiophene linker and a carboxyethyl group, enhancing receptor specificity.
Data Tables
Critical Analysis of Structural Modifications
- Phenyl Substitutions : Alkoxy (e.g., 2-methylpentyloxy) or halogen (e.g., Cl, F) groups modulate lipophilicity and electronic effects, impacting solubility and target engagement .
- Backbone Modifications: α-Methyl or β-amino groups alter steric accessibility, influencing enantioselective interactions in chiral environments .
- Salt Formation : HCl salts improve crystallinity and stability, critical for pharmaceutical formulation .
Biological Activity
Methyl (2R)-2-amino-2-phenylpropanoate hydrochloride, also known as methylphenidate, is a compound that has garnered significant interest in the fields of pharmacology and biochemistry due to its various biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and potential therapeutic applications.
- Molecular Formula : CHClNO
- Molar Mass : 232.70 g/mol
- Structure : The compound features a phenyl group attached to a propanoate backbone, which is characteristic of amino acid derivatives.
This compound primarily acts as a norepinephrine-dopamine reuptake inhibitor (NDRI) . This mechanism involves the inhibition of norepinephrine and dopamine transporters in the brain, leading to increased levels of these neurotransmitters in the synaptic cleft. This action enhances neurotransmission and is associated with improved attention and reduced impulsivity.
Key Biochemical Pathways
The compound's activity significantly influences the dopaminergic and noradrenergic pathways , which are crucial for mood regulation, attention, and cognitive function. The following table summarizes the primary pathways affected by methylphenidate:
| Pathway | Effect |
|---|---|
| Dopaminergic | Increased dopamine availability |
| Noradrenergic | Enhanced norepinephrine signaling |
| Cognitive Function | Improved attention and focus |
Pharmacokinetics
This compound exhibits rapid absorption following oral administration. The pharmacokinetic profile is characterized by:
- Peak Plasma Concentration : Achieved within 1-3 hours post-administration.
- Half-Life : Approximately 3 hours, influencing dosing frequency.
- Metabolism : Primarily metabolized by the liver, with metabolites contributing to its overall pharmacological effects.
Neuropharmacology
Research indicates that this compound can modulate neurotransmitter systems effectively. It has been studied for its potential applications in treating conditions such as:
- Attention Deficit Hyperactivity Disorder (ADHD) : Demonstrated efficacy in improving focus and reducing hyperactive behavior.
- Narcolepsy : Used to manage excessive daytime sleepiness.
Antioxidant Activity
Recent studies have highlighted the compound's potential antioxidant properties, suggesting it may protect against oxidative stress in neuronal cells. This activity could be beneficial in neurodegenerative diseases.
Case Studies
- ADHD Treatment : A double-blind study involving children diagnosed with ADHD showed significant improvements in attention scores when treated with methylphenidate compared to placebo controls.
- Neuroprotection : In vitro studies indicated that this compound reduced oxidative damage in neuronal cell cultures exposed to neurotoxic agents.
Q & A
Q. What are the standard synthetic routes for methyl (2R)-2-amino-2-phenylpropanoate hydrochloride?
The synthesis typically involves catalytic hydrogenation using palladium on carbon (Pd/C) under 40 psi H₂ pressure in ethanol, followed by purification via silica gel column chromatography. The hydrochloride salt is formed by treating the free base with HCl in ethyl acetate, yielding a white solid . Key steps include optimizing reaction time (e.g., 1 hour for hydrogenation) and solvent selection to minimize side reactions.
Q. How is the compound purified post-synthesis?
Purification often employs silica gel column chromatography with gradient elution (e.g., ethyl acetate/hexane mixtures). For the hydrochloride salt, crystallization from ethyl acetate/hexane is effective. Analytical techniques like thin-layer chromatography (TLC) should monitor purity at each stage .
Q. What analytical methods confirm the structure and purity of the compound?
Nuclear Magnetic Resonance (¹H/¹³C NMR) and Mass Spectrometry (MS) are critical. For example, in NMR, the chiral center (2R) configuration is confirmed via coupling constants and splitting patterns, while MS provides molecular ion peaks (e.g., [M+H]⁺) consistent with the molecular formula. High-resolution MS (HRMS) or X-ray crystallography (using SHELX software ) may resolve ambiguous cases .
Q. What are the recommended storage conditions to ensure stability?
Store as a lyophilized powder at -20°C for long-term stability. In solution, maintain at -80°C to prevent hydrolysis or racemization. Use moisture-resistant packaging (e.g., sealed vials with desiccants) to avoid degradation .
Advanced Research Questions
Q. How can hydrogenation conditions be optimized to improve yield and enantiomeric excess?
Variables to test include catalyst loading (e.g., 5–10% Pd/C), hydrogen pressure (20–60 psi), and solvent polarity (ethanol vs. methanol). Kinetic studies under varying temperatures (25–50°C) and monitoring via chiral HPLC can identify enantioselectivity trends. Contradictions in yield vs. purity may arise from competing reduction pathways, requiring iterative DOE (Design of Experiments) approaches .
Q. How should discrepancies in NMR data be resolved?
Conflicting NMR signals (e.g., unexpected splitting or integration) may indicate impurities or diastereomer formation. Cross-validate with X-ray crystallography (using SHELX ) or 2D NMR techniques (COSY, HSQC) to assign stereochemistry. For example, NOESY can confirm spatial proximity of protons in the (2R) configuration .
Q. What strategies are effective for impurity profiling during synthesis?
Identify impurities via LC-MS and compare retention times with known standards (e.g., ethylphenidate hydrochloride analogs ). Quantify using calibration curves and adjust reaction conditions (e.g., reducing excess reagents) to suppress byproducts. For chiral impurities, chiral stationary-phase HPLC is essential .
Q. How can computational methods aid in crystallographic refinement for this compound?
SHELX software (e.g., SHELXL/SHELXS) enables high-resolution refinement of crystal structures. Input diffraction data (e.g., .hkl files) and refine parameters (thermal displacement, occupancy) to resolve disorder. Validate using R-factor convergence and electron density maps .
Q. What are the challenges in scaling up the synthesis while maintaining stereochemical integrity?
Racemization risks increase at larger scales due to prolonged reaction times or pH shifts. Use in-process monitoring (e.g., inline IR spectroscopy) to detect early racemization. Opt for non-polar solvents (e.g., dichloromethane) during acidification to stabilize the hydrochloride salt .
Q. How can environmental hazards be mitigated during handling?
Follow protocols for hazardous amine hydrochlorides: use fume hoods, PPE (gloves, goggles), and neutralization traps for waste. Emergency showers/eye wash stations must be accessible. For spills, adsorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .
Methodological Notes
- Data Contradiction Analysis : Compare synthetic batches using orthogonal techniques (e.g., NMR vs. LC-MS) to distinguish procedural errors from inherent variability.
- Crystallography Workflow : Collect diffraction data at low temperature (100 K) to minimize thermal motion artifacts. Refine hydrogen positions using SHELXL restraints .
- Safety Compliance : Document all hazard mitigation steps per OSHA guidelines, including airborne monitoring and employee training .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
